

preliminary investigation of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

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Compound of Interest

Compound Name: 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

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An In-Depth Technical Guide to **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde**: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide spectrum of therapeutic agents.^{[1][2][3][4][5]} Its unique electronic properties and versatile substitution patterns have enabled the development of numerous blockbuster drugs. Within the vast library of pyrazole-based synthons, **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** emerges as a particularly valuable building block. This molecule, strategically equipped with three distinct points of reactivity—the N-methylated pyrazole core, a reactive bromine atom, and a versatile aldehyde—provides an efficient gateway to complex molecular architectures.

This guide, intended for researchers and drug development professionals, offers a deep dive into the core attributes of this compound. We will explore its synthesis through the lens of the Vilsmeier-Haack reaction, dissect the orthogonal reactivity of its functional groups, and present its application in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.^[6]

Chapter 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis. The table below summarizes the key identifiers and physical characteristics of **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde**.

Property	Value	Reference
Chemical Name	4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde	[6][7]
CAS Number	473528-88-0 / 287917-96-8	[6][7][8]
Molecular Formula	C ₅ H ₅ BrN ₂ O	[6][7]
Molecular Weight	189.01 g/mol	[6]
Appearance	Solid	
Storage Conditions	Room temperature, in a dry, cool, well-ventilated place. Store under an inert atmosphere.	[6][9][10]
Stability	Stable under recommended storage conditions; noted to be air-sensitive.	[8]

Spectroscopic Characterization

While a complete, published spectrum is not readily available, a combination of empirical data from similar structures and high-resolution mass spectrometry (HRMS) allows for a confident prediction of its spectroscopic signature.

- ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be simple, showing a singlet for the pyrazole proton (C3-H) around δ 7.5-7.8 ppm, a singlet for the aldehyde proton (CHO) at δ 9.8-10.1 ppm, and a singlet for the N-methyl protons (N-CH₃) around δ 3.9-4.1 ppm.
- ¹³C NMR (101 MHz, CDCl₃): Expected signals would include the aldehyde carbonyl carbon (~185 ppm), pyrazole carbons (C5 at ~145 ppm, C3 at ~140 ppm, and the brominated C4 at ~110 ppm), and the N-methyl carbon (~35 ppm).

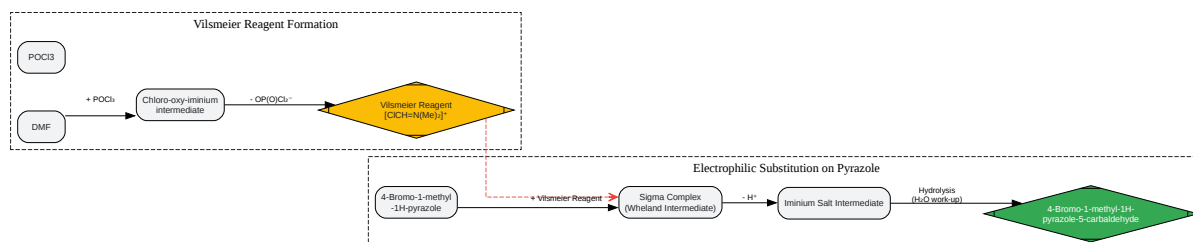
- IR (cm^{-1}): Key vibrational bands would appear for the aldehyde C=O stretch (1670-1690 cm^{-1}) and C-H stretch (~ 2850 and ~ 2750 cm^{-1}).
- High-Resolution Mass Spectrometry (HRMS): The isotopic pattern characteristic of bromine ($^{19}\text{Br}/^{81}\text{Br}$ in an approximate 1:1 ratio) would be definitive. The calculated m/z for $[\text{M}+\text{H}]^+$ is 188.9658 for $\text{C}_5\text{H}_6^{79}\text{BrN}_2\text{O}^+$ and 190.9638 for $\text{C}_5\text{H}_6^{81}\text{BrN}_2\text{O}^+$.[\[11\]](#)

Chapter 2: The Synthetic Pathway via Vilsmeier-Haack Formylation

The most direct and widely employed method for installing a formyl group onto an electron-rich heterocyclic system like pyrazole is the Vilsmeier-Haack reaction.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution. The pyrazole ring is a π -excessive system, making it nucleophilic and prone to attack by electrophiles.[\[14\]](#) The substitution preferentially occurs at the C4 position, as attack at C3 or C5 would disrupt the aromatic sextet and lead to a less stable, positively charged azomethine intermediate.[\[3\]](#)[\[19\]](#) The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl_3). This reagent is a moderately reactive electrophile, ideal for formylating activated rings like pyrazole.



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Caption: Vilsmeier-Haack reaction pathway for pyrazole formylation.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis of **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** from 4-bromo-1-methyl-1H-pyrazole.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting.

- Reagent Preparation:
 - To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0 equiv.).
 - Cool the flask to 0 °C in an ice bath.
 - Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

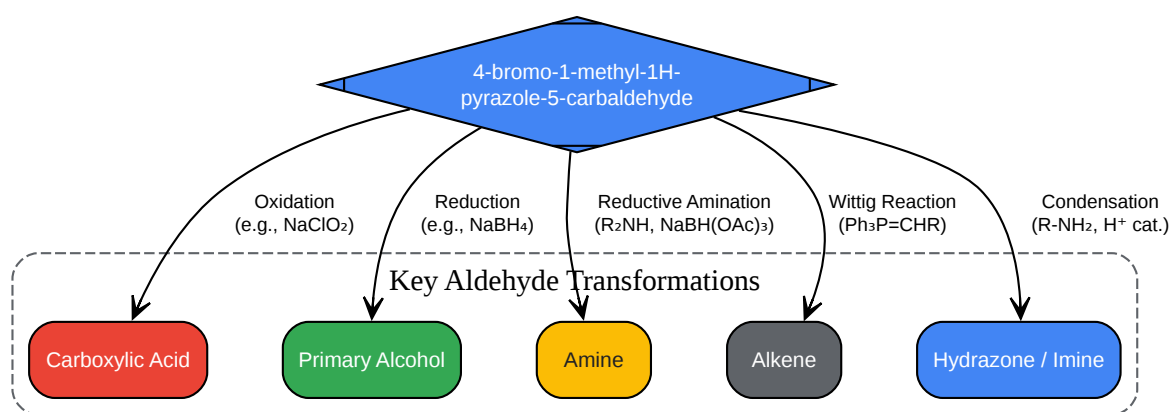
- Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
- Reaction:
 - Dissolve 4-bromo-1-methyl-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF.
 - Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
 - After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C.
 - Maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
 - Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO_3) solution until the pH is ~7-8.
 - The crude product may precipitate as a solid. If so, collect it by vacuum filtration, washing with cold water.
 - If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the title compound as a solid.

Chapter 3: Chemical Reactivity and Synthetic Utility

The synthetic power of **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** lies in the orthogonal reactivity of its aldehyde and bromide functionalities. This allows for sequential, selective modifications, making it a cornerstone for building molecular diversity.

The Aldehyde: A Versatile Functional Handle

The aldehyde group is a gateway to a vast number of chemical transformations, enabling chain extension, functional group interconversion, and the formation of new heterocyclic rings.[6]

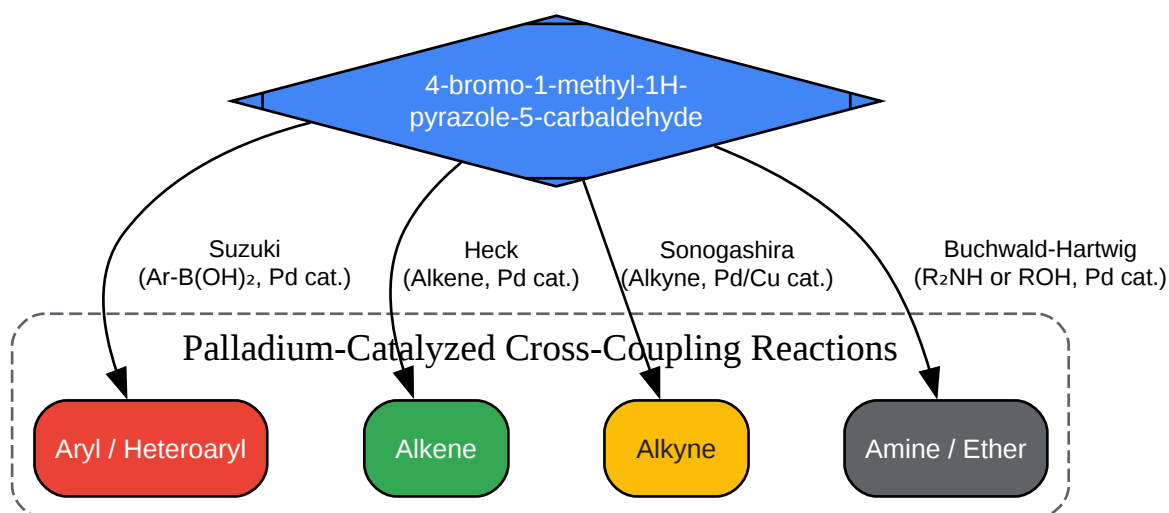


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Caption: Derivatization pathways for the aldehyde functional group.

The Bromine: An Anchor for Cross-Coupling

The C4-bromo substituent is perfectly positioned for modern transition-metal-catalyzed cross-coupling reactions. This enables the strategic installation of carbon-carbon and carbon-heteroatom bonds, a critical step in library synthesis and lead optimization for structure-activity relationship (SAR) studies.[6][20]



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Caption: Cross-coupling possibilities at the C4-bromo position.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for a Suzuki-Miyaura reaction to introduce an aryl group at the C4 position.

- Setup:
 - In a reaction vessel suitable for microwave synthesis or conventional heating under inert gas, combine **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.05 equiv.).
- Reagent Addition:
 - Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 3.0 equiv.) or potassium carbonate (K₂CO₃, 3.0 equiv.).
 - Add a solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF.
- Reaction:

- Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Heat the reaction mixture to 80-120 °C (or use microwave irradiation, e.g., 120 °C for 30 minutes) until the starting material is consumed (monitor by TLC or LC-MS).
- Work-up and Purification:
 - Cool the reaction to room temperature and dilute with water and ethyl acetate.
 - Separate the organic layer, and extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
 - Purify the residue by silica gel chromatography to obtain the 4-aryl-1-methyl-1H-pyrazole-5-carbaldehyde product.

Chapter 4: Applications in Medicinal Chemistry and Agrochemicals


The true value of **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** is demonstrated by its application in synthesizing molecules with significant biological activity.

- Kinase Inhibitors: The pyrazole scaffold is a well-established core for kinase inhibitors used in oncology.^{[2][6]} This building block allows for the systematic exploration of substituents at the C4 and C5 positions. The C4 position can be functionalized via cross-coupling to interact with the hinge-binding region of a kinase, while the C5-aldehyde can be elaborated into structures that occupy the solvent-exposed region, enabling optimization of potency and selectivity.
- Fused Heterocyclic Systems: The compound is an ideal precursor for constructing fused ring systems. For instance, a one-pot reaction involving condensation with a substituted hydrazine, followed by an intramolecular copper-catalyzed Ullmann-type C-N coupling, yields pyrazolo[3,4-c]pyrazoles.^[11] These fused bicyclic systems represent novel chemical space for drug discovery programs.

- Agrochemicals: The same principles of SAR that apply to pharmaceuticals are relevant in agrochemical research. This intermediate is used to develop new herbicides, fungicides, and pesticides by creating libraries of novel pyrazole derivatives for high-throughput screening.[6]

Chapter 5: Comprehensive Safety and Handling

Proper handling of **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** is essential for laboratory safety.

Hazard Information	GHS Pictograms
Hazard Statements:H302: Harmful if swallowed. [7][8]H315: Causes skin irritation.[7][8][21]H319: Causes serious eye irritation.[7][8][21]H335: May cause respiratory irritation.[21][22]	 alt text

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[9][22] Ensure eyewash stations and safety showers are readily accessible.
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9]
- Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[9]
- Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particle filter.[9]
- Hygiene: Avoid breathing dust, vapor, mist, or gas.[10] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.

First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]

- In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[22]
- If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[9]

Conclusion

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde stands out as a high-value, multifunctional intermediate in synthetic chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the rapid generation of molecular complexity. For scientists in drug discovery and agrochemical development, this compound is not merely a reagent but a strategic tool for efficiently navigating chemical space to identify novel, potent, and selective bioactive molecules. Its continued application will undoubtedly fuel innovation across the chemical sciences.

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